Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

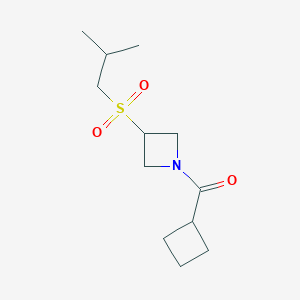

Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound featuring a cyclobutyl ketone moiety linked to a substituted azetidine ring. The azetidine group (a four-membered nitrogen-containing heterocycle) is modified at the 3-position with an isobutylsulfonyl substituent, introducing both steric bulk and polar sulfonyl functionality. The cyclobutyl group may enhance metabolic stability compared to larger carbocycles, while the sulfonyl group could improve solubility or binding affinity through hydrogen bonding .

Properties

IUPAC Name |

cyclobutyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-9(2)8-17(15,16)11-6-13(7-11)12(14)10-4-3-5-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEUZLJVEIOHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is CHNOS, with a molecular weight of approximately 259.36 g/mol. This compound is part of a class of azetidine derivatives that are being explored for various therapeutic applications, including their roles as inhibitors in metabolic pathways and their potential in treating diseases mediated by Janus kinases.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 259.36 g/mol |

| CAS Number | 1798034-71-5 |

| Purity | Typically 95% |

This compound has been studied for its interaction with various biological targets, particularly focusing on its role as an inhibitor of specific enzymes and receptors involved in disease processes:

- Janus Kinase Inhibition : Research indicates that derivatives of azetidine, including this compound, may act as Janus kinase (JAK) inhibitors. JAKs are critical in the signaling pathways for many cytokines and growth factors, making them targets for treating inflammatory and autoimmune diseases .

- Cytochrome P450 Monooxygenase Inhibition : The compound has also shown potential as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of steroid hormones .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of cyclobutyl derivatives against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that certain analogues demonstrated significant antifungal activity, suggesting that modifications to the cyclobutyl structure could enhance bioactivity .

- Cancer Treatment Potential : In a different study, cyclobutyl derivatives were tested for their efficacy in inhibiting cancer cell proliferation. The findings showed that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Lipophilicity and Metabolic Stability

The lipophilicity of this compound is crucial for its biological activity, influencing its absorption and distribution within biological systems. The log values, which indicate lipophilicity, suggest that modifications to the structure can lead to improved metabolic stability and bioavailability .

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antifungal | Significant activity against fungal strains |

| Cancer Cell Proliferation | Induces apoptosis in cancer cell lines |

| JAK Inhibition | Potential therapeutic target for autoimmune diseases |

| Cytochrome P450 Inhibition | Impacts drug metabolism |

Comparison with Similar Compounds

Azetidine Derivatives with Sulfonyl Groups

- 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent: EP 76102): Structure: Shares the azetidine core but incorporates a pyrazolopyridine-morpholine-quinoline system. Function: Acts as a TLR7-9 antagonist for systemic lupus erythematosus (SLE) treatment . Comparison: The absence of a cyclobutyl ketone and the presence of a larger heteroaromatic system in the patent compound suggest divergent biological targets. The sulfonyl group in the target compound may offer distinct electronic effects compared to the morpholine and quinoline moieties in the patent example.

Cyclobutane-Containing Compounds

- Cyclobutane (CAS 287-23-0): Structure: Simple cyclobutane ring without functionalization. Properties: Low molecular weight (56.11 g/mol), volatile, and non-polar . Comparison: The target compound’s cyclobutyl ketone adds polarity and reactivity, enabling interactions absent in unsubstituted cyclobutane.

Alcohol Derivatives

- 1-Methylcyclopentanol (CAS 1462-03-9): Structure: Cyclopentanol with a methyl substituent. Properties: Higher molecular weight (100.16 g/mol) and hydroxyl group for hydrogen bonding .

Functional and Therapeutic Comparisons

Key Observations :

Size and Complexity : The target compound bridges small cyclic hydrocarbons (e.g., cyclobutane) and larger drug-like molecules (e.g., patent TLR antagonists). Its intermediate size (~285 g/mol) may balance membrane permeability and target engagement.

Therapeutic Potential: While the patent compound has validated TLR antagonism, the target compound’s biological activity remains speculative. Its sulfonylated azetidine moiety aligns with motifs seen in protease inhibitors or kinase modulators, suggesting underexplored therapeutic avenues.

Physicochemical Properties

- Solubility: The sulfonyl group may improve aqueous solubility relative to non-polar analogs like cyclobutane.

- Metabolic Stability: The cyclobutyl group could reduce oxidative metabolism compared to larger rings (e.g., cyclopentanol derivatives).

- Synthetic Accessibility : The azetidine ring’s strain and sulfonylation step may pose synthetic challenges compared to simpler alcohols or hydrocarbons.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises three critical subunits:

- Azetidine core : A four-membered nitrogen-containing ring.

- Isobutylsulfonyl group : A sulfonamide substituent at the 3-position of the azetidine.

- Cyclobutyl methanone : A ketone-linked cyclobutane moiety at the 1-position.

Retrosynthetically, the molecule can be dissected into precursors for azetidine formation, sulfonylation reagents, and cyclobutane carbonyl derivatives.

Azetidine Ring Construction

The azetidine core is typically synthesized via cyclization or ring-closing reactions. Key methods include:

SEM-Protected Intermediate Synthesis

Patent WO2017097224A1 and EP3360878A1 describe azetidine synthesis using SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) as a protecting group. The general pathway involves:

- Protection : Reaction of an amine precursor with SEMCl in a polar aprotic solvent (e.g., N,N-dimethylformamide) at 0–25°C for 3–24 hours.

- Cyclization : Catalytic cyclization using palladium catalysts (e.g., Pd(PPh₃)₄) or Lewis acids (e.g., lithium tetrafluoroborate) in solvents like acetonitrile at elevated temperatures (25–100°C).

Representative Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Time |

|---|---|---|---|---|

| Protection | SEMCl, NaH | DMF | 0–25°C | 3–24 h |

| Cyclization | Pd(PPh₃)₄, Base | Dioxane/Water | 25–100°C | 5–24 h |

Introduction of the Isobutylsulfonyl Group

Sulfonylation at the azetidine 3-position is achieved via nucleophilic substitution or sulfonic acid coupling.

Sulfonyl Chloride Coupling

As exemplified in Evitachem’s analogous compound, isobutylsulfonyl chloride reacts with a secondary amine on the azetidine ring. The reaction proceeds in dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) at 0–25°C.

Key Considerations:

- Stoichiometry : A 1:1 molar ratio of azetidine intermediate to sulfonyl chloride ensures minimal di-substitution.

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the sulfonamide product.

Cyclobutyl Methanone Coupling

The cyclobutane carbonyl group is introduced via acyl transfer or ketone-forming reactions.

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis route is:

- Azetidine Formation :

- Sulfonylation :

- Reaction with isobutylsulfonyl chloride in dichloromethane/triethylamine.

- Methanone Coupling :

Optimized Reaction Sequence Table:

| Step | Reaction Type | Reagents | Solvent | Conditions |

|---|---|---|---|---|

| 1 | Azetidine cyclization | SEMCl, Pd(PPh₃)₄ | DMF/Dioxane | 25°C, 24 h |

| 2 | Sulfonylation | Isobutylsulfonyl chloride | CH₂Cl₂ | 0°C, 2 h |

| 3 | Acylation | Cyclobutylcarbonyl chloride, AlCl₃ | CH₂Cl₂ | −10°C, 6 h |

Alternative Methodologies and Variations

Microwave-Assisted Cyclization

WO2017097224A1 suggests microwave irradiation (100–150°C) to accelerate azetidine formation, reducing reaction times from 24 hours to 1–2 hours.

Enzymatic Resolution

Challenges and Optimization Opportunities

- Ring Strain : The azetidine’s four-membered ring necessitates mild conditions to prevent decomposition.

- Sulfonylation Selectivity : Steric hindrance at the 3-position may require excess sulfonyl chloride or elevated temperatures.

- Coupling Efficiency : Friedel-Crafts acylation risks over-acylation; stepwise addition of acyl chloride mitigates this.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

- The synthesis involves multi-step reactions, including azetidine ring functionalization and sulfonylation. Key steps include:

- Sulfonylation of azetidine : Reacting azetidine with isobutylsulfonyl chloride under controlled pH (7–8) and low temperature (0–5°C) to avoid side reactions .

- Coupling with cyclobutyl methanone : Using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DCM or THF) at room temperature for 12–24 hours .

- Optimization parameters : Solvent polarity (e.g., THF vs. DMF), temperature (monitored via reflux conditions), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂) and cyclobutyl group (δ 1.8–2.5 ppm for CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₂NO₃S: 296.1294) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor reaction progress .

Q. How does the isobutylsulfonyl group influence the compound’s physicochemical properties?

- Solubility : The sulfonyl group enhances polarity, improving aqueous solubility (~2.5 mg/mL in PBS) compared to non-sulfonylated analogs .

- Stability : The electron-withdrawing sulfonyl group stabilizes the azetidine ring against hydrolysis under acidic conditions (pH 4–6) but may increase susceptibility to nucleophilic attack at the sulfonyl S=O bonds .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., serum concentration, cell line variability).

- Methodological solutions :

- Standardize assays using isogenic cell lines and controlled serum-free media.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Statistical analysis : Apply ANOVA to compare inter-lab variability and identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Variable substituents : Modify the cyclobutyl group (e.g., replace with cyclohexyl) or isobutylsulfonyl moiety (e.g., switch to phenylsulfonyl) .

- Assay panels : Test analogs against related targets (e.g., kinase isoforms) to assess selectivity. For example, measure inhibition of off-target kinases (IC₅₀ > 100 µM desired) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and guide synthetic prioritization .

Q. What are the mechanistic insights into the compound’s stability under physiological conditions?

- Degradation pathways :

- Azetidine ring opening : Observed at pH < 3 or in the presence of strong nucleophiles (e.g., glutathione) .

- Sulfonyl group hydrolysis : Accelerated at high temperatures (>40°C) or alkaline conditions (pH > 9) .

- Stabilization methods :

- Lyophilization with cryoprotectants (trehalose) for long-term storage.

- Formulate as a prodrug (e.g., ester derivatives) to mitigate hydrolysis .

Q. How can researchers address low yields in large-scale synthesis?

- Scale-up challenges : Poor mixing efficiency and exothermic reactions may reduce yields by 15–20% compared to small batches.

- Solutions :

- Use flow chemistry for sulfonylation to maintain temperature control and improve mixing .

- Optimize workup procedures (e.g., liquid-liquid extraction vs. column chromatography) to reduce product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.